Gyramide A
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Overview
Description
Gyramide A is a bacterial DNA gyrase inhibitor. It exhibits antimicrobial activity and inhibits bacterial cell division.
Scientific Research Applications
DNA Gyrase Inhibition and Antibacterial Activity
Gyramide A, as part of N-benzyl-3-sulfonamidopyrrolidines, has been identified as a potent inhibitor of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and transcription, making this compound a candidate for antibacterial therapy. Studies have shown that this compound effectively inhibits the ATPase activity of Escherichia coli gyrase and alters the topological state of chromosomes, thereby halting DNA replication and segregation in bacteria (Foss et al., 2011); (Rajendram et al., 2014).
Potential for Developing New Antibiotics
This compound and its analogs have been studied for their potential in combating drug-resistant bacteria. New gyramide analogs have shown activity against clinical strains of gram-negative and gram-positive bacteria, indicating their potential as new antibacterial agents. These compounds inhibit DNA gyrase in a manner distinct from other known inhibitors, suggesting a unique mechanism of action (Hurley et al., 2017).
Structural Insights and Mechanism of Action
Understanding the structure and function of DNA gyrase has been crucial in the development of this compound as an antibacterial agent. Studies using techniques like small-angle X-ray scattering have revealed insights into the enzyme's structure, which is vital for its function. These structural insights have implications for the development of this compound and other gyrase inhibitors (Costenaro et al., 2005).
Broader Implications for Drug Development
The research on this compound has broader implications in the field of drug development. Understanding the mechanisms by which this compound inhibits DNA gyrase aids in the development of new antibacterial agents targeting this enzyme, especially in the context of rising antibiotic resistance (Collin et al., 2011).
Properties
CAS No. |
913509-94-1 |
---|---|
Molecular Formula |
C21H27FN2O3S |
Molecular Weight |
406.51 |
IUPAC Name |
5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3 |
SMILES |
CC1=C(S(=O)(NC2CCN(CC3=CC=C(OC(C)C)C=C3)C2)=O)C=C(F)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gyramide A; Gyramide-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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